molecular formula C10H14ClNS B2565577 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride CAS No. 6516-85-4

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride

Cat. No.: B2565577
CAS No.: 6516-85-4
M. Wt: 215.74
InChI Key: AWKRWJGDWHEIFH-UHFFFAOYSA-N
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Description

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride is a chemical compound with the molecular formula C({10})H({14})ClNS It is a derivative of benzothiazepine, a class of compounds known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with a suitable ketone, followed by cyclization and methylation steps. The reaction conditions often require the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert it to its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazepine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases and neurological disorders.

    Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the biological context. The compound can modulate the activity of these targets, leading to various physiological effects. For example, in cardiovascular research, it may act on calcium channels to influence heart rate and contractility.

Comparison with Similar Compounds

  • 7-chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride
  • 2,3,4,5-Tetrahydro-1H-1,5-methano-3-benzazepine hydrochloride
  • 2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

Comparison: Compared to these similar compounds, 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect the compound’s ability to interact with molecular targets, potentially leading to different pharmacological profiles and applications.

Properties

IUPAC Name

3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS.ClH/c1-8-6-11-9-4-2-3-5-10(9)12-7-8;/h2-5,8,11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKRWJGDWHEIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C2SC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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